(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid: is a chemical compound characterized by its bromopyridine and tert-butoxycarbonyl (Boc) protected amino acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the bromination of pyridine derivatives followed by subsequent reactions to introduce the amino acid moiety. One common method involves the reaction of 5-bromopyridine-2-carboxaldehyde with an appropriate amino acid derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the bromine atom to hydrogen.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrogenated bromopyridine derivatives.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The presence of the bromopyridine moiety allows for interactions with various enzymes and receptors, while the Boc-protected amino group can be deprotected to reveal the free amino acid, which can further interact with biological targets.
Comparison with Similar Compounds
5-Bromopyridin-2-ylmethanol: Similar in structure but lacks the amino acid functionality.
(5-Bromopyridin-2-yl)boronic acid: Contains a boronic acid group instead of the amino acid moiety.
Uniqueness: (S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid
Properties
IUPAC Name |
(2S)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRPIJAOSCCEY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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